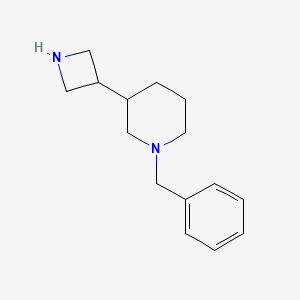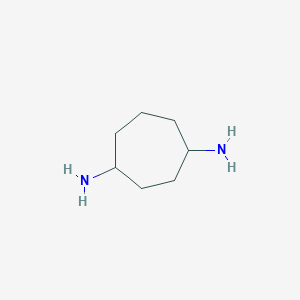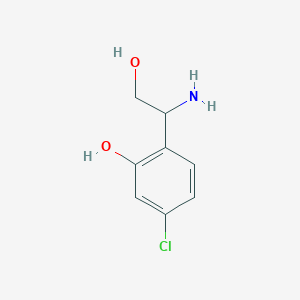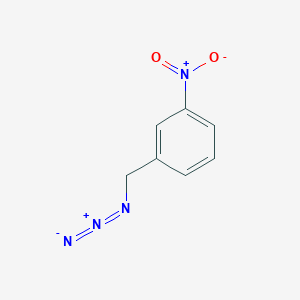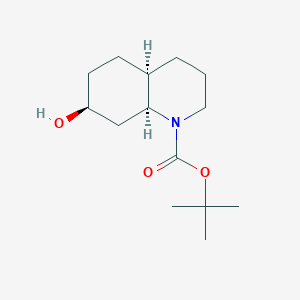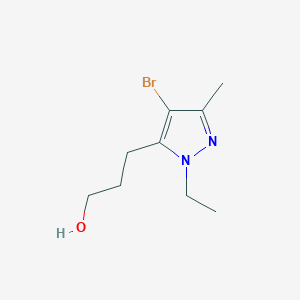![molecular formula C18H11N5O2 B13553575 10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile](/img/structure/B13553575.png)
10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its unique structure, which includes a quinoline core fused with a pyrimidine ring, an aminophenyl group, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3-aminobenzonitrile with a suitable quinoline derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by cyclization to form the pyrimidine ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions
10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the quinoline or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the aminophenyl ring .
科学的研究の応用
10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit certain enzymes.
作用機序
The mechanism of action of 10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting the activity of DNA-dependent enzymes. Additionally, it may interact with specific proteins, altering their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
Quinoline derivatives: Such as chloroquine and camptothecin, which also exhibit biological activity.
Pyrimidine derivatives: Like 5-fluorouracil, used in cancer treatment.
Other fused heterocycles: Including pyrazolo[3,4-d]pyrimidines and quinazolines.
Uniqueness
10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile is unique due to its combination of a quinoline and pyrimidine ring system, along with the presence of an aminophenyl and carbonitrile group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
特性
分子式 |
C18H11N5O2 |
|---|---|
分子量 |
329.3 g/mol |
IUPAC名 |
10-(3-aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile |
InChI |
InChI=1S/C18H11N5O2/c19-9-10-4-5-11-7-14-16(21-18(25)22-17(14)24)23(15(11)6-10)13-3-1-2-12(20)8-13/h1-8H,20H2,(H,22,24,25) |
InChIキー |
WCRFTHQVBHOPDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N2C3=C(C=CC(=C3)C#N)C=C4C2=NC(=O)NC4=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


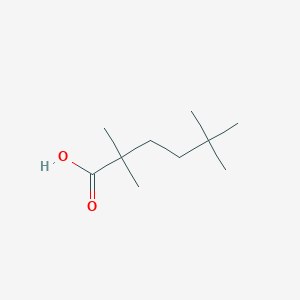
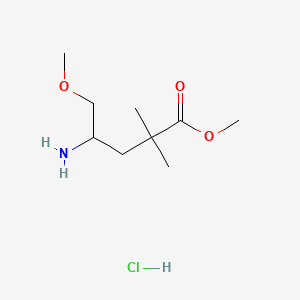
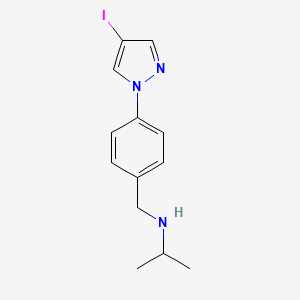
![2-Ethynyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13553507.png)
![[3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B13553517.png)

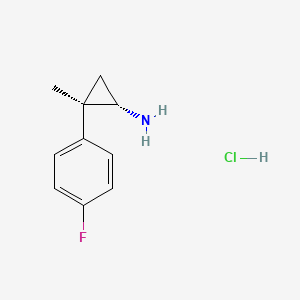
![tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B13553535.png)
